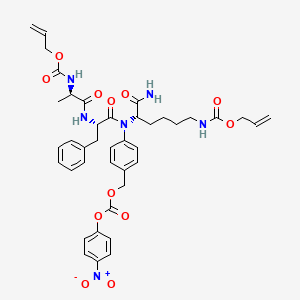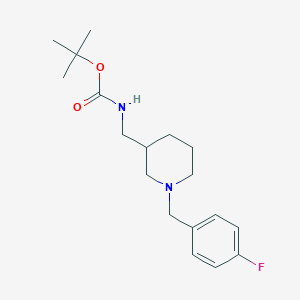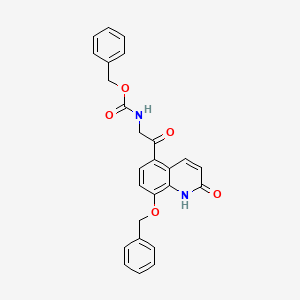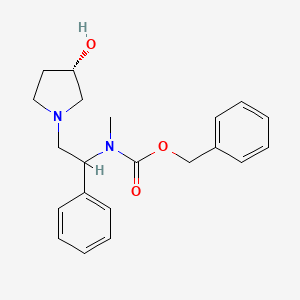
4-O-beta-d-mannopyranosyl-d-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.
Analyse Des Réactions Chimiques
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of gluconic acid and mannonic acid.
Reduction: Formation of glucitol (sorbitol) and mannitol.
Substitution: Formation of various glycosides depending on the substituent introduced.
Applications De Recherche Scientifique
4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
Mécanisme D'action
The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.
4-O-(b-D-Glucopyranosyl)-D-glucose:
4-O-(b-D-Galactopyranosyl)-D-glucose:
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 |
Clé InChI |
DKXNBNKWCZZMJT-GFRRCQKTSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)

![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)





![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

